Dichlorobutene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11069-19-5 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
InChI Key |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
Canonical SMILES |
CCC=C(Cl)Cl |
Origin of Product |
United States |
Historical Context of Dichlorobutene Research in Organic Chemistry
Direct Halogenation Approaches
Direct halogenation involves the addition of chlorine to a four-carbon backbone, typically butene or butadiene. The specific precursor and reaction conditions significantly influence the resulting isomer distribution.
The chlorination of butenes is a direct method for synthesizing this compound isomers. evitachem.com This process typically involves reacting butene with chlorine gas. evitachem.com The reaction is an addition reaction where the double bond in the butene molecule is broken, and a chlorine atom is added to each of the two carbon atoms that were part of the double bond. The specific isomer of butene used (1-butene or 2-butene) will determine the resulting dichlorobutane product, which can then be further processed to yield dichlorobutenes. For instance, the chlorination of 1-butene (B85601) primarily yields 1,2-dichlorobutane, while the chlorination of 2-butene (B3427860) produces 2,3-dichlorobutane (B1630595). quora.com Subsequent dehydrochlorination of these dichlorobutanes can then produce various this compound isomers.
| Starting Material | Primary Product | Type of Reaction |
| 1-Butene | 1,2-Dichlorobutane | Addition |
| 2-Butene | 2,3-Dichlorobutane | Addition |
This table shows the primary products from the chlorination of different butene isomers.
The chlorination of 1,3-butadiene is a common industrial method for producing a mixture of dichlorobutenes. ontosight.ai This reaction can be carried out in either the liquid or vapor phase. google.comintratec.us The primary products of this reaction are 1,4-dichloro-2-butene and 3,4-dichloro-1-butene (B1205564). intratec.usnih.gov The ratio of these products can be influenced by the reaction conditions.
In the vapor phase, butadiene is reacted with chlorine at elevated temperatures, often in the range of 240-300°C. google.comgoogle.com To prevent the formation of over-chlorinated products, a large excess of butadiene is typically used. intratec.us The reaction mixture is then cooled, and the excess butadiene is recycled. google.com
Liquid-phase chlorination is conducted at lower temperatures, typically between 25°C and 100°C, in a solvent such as butane, pentane, or a fluorinated hydrocarbon. google.com The use of a solvent helps to control the reaction temperature by evaporative cooling. google.com Catalysts can be added to increase the reaction rate and influence the isomer selectivity. google.com The reaction of chlorine with butadiene produces a mixture of isomers, and when this mixture is heated, an equilibrium is established. nih.gov
| Reaction Phase | Temperature | Key Features | Primary Products |
| Vapor Phase | 240-300°C | Excess butadiene used to prevent over-chlorination. intratec.usgoogle.com | 1,4-dichloro-2-butene and 3,4-dichloro-1-butene. intratec.us |
| Liquid Phase | 25-100°C | Conducted in a solvent; catalysts can be used. google.com | 1,4-dichloro-2-butene and 3,4-dichloro-1-butene. google.com |
This table summarizes the conditions and products of butadiene chlorination.
Chlorination of Butenes
Dehydrochlorination Strategies
Dehydrochlorination involves the removal of hydrogen chloride (HCl) from a chlorinated precursor to form a double bond, yielding a this compound.
Dichlorobutenes can be synthesized through the dehydrochlorination of dichlorobutane derivatives. For example, (E)-1,2-dichloro-2-butene can be produced from 1,2-dichloro-2-butane using bases like potassium hydroxide (B78521) or sodium hydroxide. evitachem.com The reaction conditions, such as the choice of base and solvent, can significantly affect the yield and selectivity towards a specific isomer. evitachem.com Similarly, 2-chlorobutene-2 can be prepared by the dehydrochlorination of 2,3-dichlorobutane with an aqueous solution of an alkaline material like sodium hydroxide at temperatures between 130 to 160°C. google.com Another starting material for producing 1,3-dichlorobut-2-ene (B12058185) is 1,4-dichlorobutane (B89584) through a dehydrochlorination reaction. smolecule.com
Metal-mediated dehydrochlorination offers another route to dichlorobutenes. A notable example is the use of zinc dust. One patented method describes using zinc dust for the dehydrochlorination of dichlorobutenes to produce butadiene, which indicates the potential for synthesizing specific this compound isomers from other dichlorobutane derivatives. evitachem.com
From Dichlorobutane Derivatives (e.g., 1,2-dichloro-2-butane)
Isomer-Specific Synthetic Routes and Control
Controlling the isomeric form of dichlorobutenes is crucial for their application in further chemical syntheses. Isomer-specific synthesis can be achieved through various strategies.
One approach involves the isomerization of an existing mixture of dichlorobutenes. For instance, a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene can be subjected to catalytic isomerization to convert the 1,4-isomer into the desired 3,4-dichloro-1-butene, which is a precursor to chloroprene. intratec.usgloballcadataaccess.org This process is often carried out by heating the mixture in the presence of a catalyst. globallcadataaccess.org Zirconium fluoride (B91410) catalysts have been shown to be effective in catalyzing the allylic rearrangement between 1,4-dichloro-2-butene and 3,4-dichloro-1-butene. google.com
Another method for obtaining a specific isomer is through a multi-step synthesis. For example, (E)-1,2-dichloro-2-butene can be synthesized by the dehydrochlorination of 1,2,3-trichlorobutane (B98501) using alkaline reagents. The 1,2,3-trichlorobutane precursor is itself synthesized by the chlorination of monochlorobutenes derived from 1,3-butadiene.
The reaction conditions during synthesis can also be manipulated to favor the formation of a particular isomer. chemtube3d.com For instance, in the chlorination of butenes, controlled conditions are necessary to favor the formation of the desired this compound isomer. evitachem.com
| Method | Description | Example |
| Catalytic Isomerization | Conversion of one isomer to another using a catalyst. | Conversion of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene. intratec.usgloballcadataaccess.org |
| Multi-step Synthesis | A series of reactions to produce a specific isomer. | Synthesis of (E)-1,2-dichloro-2-butene from 1,2,3-trichlorobutane. |
| Controlled Reaction Conditions | Adjusting parameters like temperature and reagents to favor an isomer. | Controlled chlorination of butenes. evitachem.com |
This table outlines strategies for isomer-specific synthesis of dichlorobutenes.
Advanced Reaction Mechanisms and Transformations of Dichlorobutenes
Elimination Reactions
Elimination reactions of dichlorobutenes are crucial for the production of conjugated dienes. These reactions typically involve the removal of hydrogen chloride (HCl), a process known as dehydrochlorination.
The dehydrochlorination of dichlorobutenes can lead to the formation of 1,3-butadiene (B125203), a key monomer in the production of synthetic rubbers. researchgate.net This transformation is an elimination reaction where a base abstracts a proton and a chloride ion is simultaneously eliminated, resulting in the formation of a new double bond. evitachem.com The process can be facilitated by various reagents and conditions.
For instance, the dehydrochlorination of 3,4-dichlorobut-1-ene is a critical step in the production of chloroprene (B89495) (2-chlorobuta-1,3-diene). wikipedia.org This reaction is typically carried out using a base, such as sodium hydroxide (B78521). wikipedia.orgwikipedia.org The dehydrohalogenation involves the removal of a hydrogen atom from the third carbon and a chlorine atom from the fourth carbon, creating a double bond between them. wikipedia.org
The selective formation of butadiene from dichlorobutenes can also be achieved using molten salt catalysts, particularly those containing zinc chloride (ZnCl2). oup.com The mechanism involves the thermally assisted attack of chlorine at the allylic positions of butene, followed by either a 1,2- or 1,4-elimination of HCl, a process strongly aided by the ZnCl2-containing melts. oup.com The addition of zinc powder to the melts can further improve the selectivity for diene formation by reacting with the evolved HCl. oup.com
Another method involves the use of zinc dust for the dehydrochlorination of dichlorobutenes to produce butadiene. evitachem.com The reaction conditions, such as temperature and the specific base or catalyst used, significantly influence the reaction pathway and product distribution. evitachem.comfirsthope.co.in
Table 1: Conditions for Dehydrochlorination of Dichlorobutenes
| Reactant | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| 3,4-Dichlorobut-1-ene | Sodium Hydroxide (NaOH) | Chloroprene | wikipedia.orgwikipedia.org |
| Dichlorobutenes | Zinc Chloride (ZnCl2) molten salt | 1,3-Butadiene | oup.com |
| Dichlorobutenes | Zinc Dust | 1,3-Butadiene | evitachem.com |
| 3,4-Dichlorobut-1-ene | Lime (Ca(OH)2) and a primary amine | Chloroprene | google.com |
Nucleophilic Substitution Reactions
The chlorine atoms in dichlorobutenes are susceptible to replacement by various nucleophiles, leading to a wide array of functionalized products. These reactions can proceed through different mechanisms, primarily SN1 and SN2 pathways, with distinct stereochemical outcomes.
Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient carbon atom, leading to the displacement of a leaving group, in this case, a chloride ion. organic-chemistry.org The specific mechanism, either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is influenced by factors such as the structure of the dichlorobutene isomer, the nature of the nucleophile, the solvent, and the reaction conditions. saskoer.camasterorganicchemistry.com
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.comchemicalnote.com This results in an inversion of the stereochemical configuration at the reaction center. organic-chemistry.org SN2 reactions are favored for primary and less sterically hindered substrates. youtube.com
The SN1 mechanism , in contrast, is a two-step process. chemicalnote.com The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orgyoutube.com The nucleophile then attacks the carbocation in the second step. Since the nucleophile can attack from either face of the planar carbocation, SN1 reactions typically lead to a mixture of enantiomers, resulting in racemization. organic-chemistry.org Tertiary substrates are more likely to undergo SN1 reactions due to the stability of the resulting tertiary carbocation. saskoer.cayoutube.com
The choice between SN1 and SN2 pathways is a critical consideration in the synthesis of specific stereoisomers. For dichlorobutenes, the allylic nature of the carbon-chlorine bond can stabilize the carbocation intermediate, potentially favoring an SN1 pathway under certain conditions.
Dichlorobutenes can react with various nucleophiles to yield functionalized products.
With hydroxide ions: In aqueous conditions, hydroxide ions (OH-) act as nucleophiles and can replace the chlorine atoms in dichlorobutenes to form dichlorobutenols or butenediols. chemistrystudent.com This is a hydrolysis reaction. studymind.co.uk The reaction of 3,4-dichlorobut-1-ene with water can lead to the formation of 1,4-dihydroxybut-2-ene as a degradation product. oecd.org However, the conditions must be carefully controlled, as using hydroxide ions in an ethanolic solution under reflux tends to favor elimination reactions, leading to the formation of alkenes. chemguide.co.uk
With amines: Amines, being good nucleophiles, can also displace the chlorine atoms in dichlorobutenes. studymind.co.uk The reaction with ammonia (B1221849) (NH3) can produce amino-substituted butenes. studymind.co.uk However, the initial product, a primary amine, is also nucleophilic and can react further with the this compound to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org To control the extent of the reaction, an excess of ammonia is often used. studymind.co.uk
Table 2: Nucleophilic Substitution Products of Dichlorobutenes
| Nucleophile | Product Type | Reference |
|---|---|---|
| Hydroxide ion (OH-) | Alcohols (e.g., Dichlorobutenols) | chemistrystudent.com |
| Amines (e.g., NH3) | Amines (Primary, Secondary, Tertiary), Quaternary Ammonium Salts | studymind.co.uklibretexts.org |
Mechanisms and Stereochemistry (e.g., SN1, SN2 pathways)
Isomerization Studies
Isomerization reactions of dichlorobutenes are of significant industrial importance, particularly for converting less desirable isomers into more useful ones.
The chlorination of butadiene produces a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. wikipedia.orgoecd.org For the production of chloroprene, the 3,4-isomer is the desired starting material. wikipedia.org Conversely, for other applications, the 1,4-isomer is more valuable. Therefore, the ability to isomerize one to the other is crucial.
Catalysts for this isomerization include:
Copper compounds: Copper naphthenate, in combination with nitroanilines, has been shown to accelerate the isomerization rate. google.com.pg Mixed-valence copper complexes with organic donors like dialkyl sulfides or triphenylphosphine (B44618) also serve as effective catalysts. researchgate.net
Iron compounds: Iron-based catalysts, such as iron chloride and iron acetylacetonate, are known to catalyze the positional isomerization of dichlorobutenes. google.com Heterogeneous catalysts like iron(III) oxide supported on silica (B1680970) (Fe2O3/SiO2) or titania (Fe2O3/TiO2) have also been investigated, showing high activity in the isomerization of 3,4-dichlorobut-1-ene to 1,4-dichlorobut-2-ene. researchgate.netlew.ro
Other catalysts: Thiols or hydrogen halides (HBr, HCl) with initiators like UV light or chemical initiators can also facilitate the isomerization, particularly for converting the cis-isomer of 1,4-dichlorobut-2-ene to the trans-isomer. googleapis.com
The reaction is typically conducted at temperatures ranging from 60 to 120°C. wikipedia.org The mechanism often involves the formation of intermediate complexes with the catalyst, which facilitates the rearrangement of the double bond and the chlorine atoms. researchgate.net
Table 3: Catalysts for this compound Isomerization
| Catalyst System | Isomerization | Reference |
|---|---|---|
| Copper naphthenate and nitroanilines | 1,4-Dichlorobut-2-ene to 3,4-Dichlorobut-1-ene (and reverse) | google.com.pg |
| Mixed-valence copper complexes | This compound isomerization | researchgate.net |
| Iron chloride, Iron acetylacetonate | Positional isomerization of dichlorobutenes | google.com |
| Fe2O3/SiO2, Fe2O3/TiO2 | 3,4-Dichlorobut-1-ene to 1,4-Dichlorobut-2-ene | researchgate.netlew.ro |
| Thiols or HBr/HCl with initiators | cis-1,4-Dichlorobut-2-ene to trans-1,4-Dichlorobut-2-ene | googleapis.com |
Table 4: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| 3,4-Dichlorobut-1-ene | 12971 |
| 1,4-Dichlorobut-2-ene | 642197 |
| 1,3-Butadiene | 7845 |
| Chloroprene | 6584 |
| Sodium Hydroxide | 14798 |
| Zinc Chloride | 3007855 |
| Zinc | 23994 |
| Ammonia | 222 |
| Copper naphthenate | 14896 |
Heterogeneous Catalysis (e.g., Fe2O3/ZrO2, Fe2O3/SiO2 systems)
Cis-Trans Isomerization of Dichlorobutenes
The interconversion between cis and trans isomers of 1,4-dichlorobutene-2 is a key transformation, often aimed at enriching the mixture with the more desirable trans isomer. googleapis.comgoogle.com This geometric isomerization can be achieved through various catalytic and initiated methods. googleapis.comgoogle.com The restricted rotation around the carbon-carbon double bond is what gives rise to these distinct geometric isomers. libretexts.orgdalalinstitute.com
Catalytic methods provide efficient pathways for cis-trans isomerization under mild conditions. googleapis.comgoogle.com
Thiol-Catalyzed Isomerization: Thiols, such as 2-mercaptoethanol (B42355), thiophenol, and thiolacetic acid, are effective catalysts for the cis-to-trans isomerization of 1,4-dichlorobutene-2. googleapis.comgoogle.com This reaction typically requires an initiator and is conducted at temperatures ranging from 70°C to 90°C, with reaction times from 30 minutes to over an hour. googleapis.comgoogle.com The amount of thiol catalyst can range from 0.5 to 20 mole percent based on the this compound. googleapis.comgoogle.com Thiyl radicals are known to be highly efficient agents for isomerizing double bonds. uni-oldenburg.de The mechanism involves the reversible addition of a thiyl radical to the double bond. nih.gov
Hydrogen Bromide/Chloride Catalyzed Isomerization: Anhydrous hydrogen bromide and hydrogen chloride are also potent catalysts for this isomerization. googleapis.comgoogle.com These reactions are often faster than thiol-catalyzed ones, typically taking 20 to 30 minutes at room temperature. googleapis.comgoogle.com Hydrogen bromide, in particular, has been found to be highly effective, especially when used with an initiator like AIBN or ultraviolet light, leading to high trans/cis ratios. googleapis.comgoogle.com
Both catalytic approaches mentioned above require an initiator to generate the necessary radical species to start the isomerization process. googleapis.comgoogle.com
AIBN (2,2'-Azobisisobutyronitrile): AIBN is a common chemical initiator that decomposes upon heating to form two 2-cyanoprop-2-yl radicals and nitrogen gas. libretexts.orgwikipedia.org These radicals can then initiate the isomerization chain reaction. googleapis.comgoogle.comwikipedia.org In thiol-catalyzed isomerization, the initiator helps generate the initial thiyl radicals. googleapis.com AIBN is preferred in many radical polymerizations and reactions due to its predictable decomposition and the stability of the resulting radicals. libretexts.orgbiolar.lv The amount of AIBN used is typically between 0.1 and 5 mole percent based on the this compound. googleapis.com
Ultraviolet (UV) Light: UV light can also serve as an initiator for these isomerization reactions. googleapis.comgoogle.com Irradiation with UV light, often at a wavelength of 253.7 nm, can initiate the formation of radicals. googleapis.com For instance, when a mixture of 1,4-dichlorobutene-2 is saturated with anhydrous HBr and irradiated with a UV lamp, a high trans/cis ratio can be achieved at ambient temperature. googleapis.comgoogle.com UV light can also be used in conjunction with thiol catalysts, although some combinations like 2-mercaptoethanol with UV light have shown only marginal activity. googleapis.comgoogle.com The photochemical isomerization process involves the excitation of an electron, which can lead to the breaking of the pi bond and subsequent rotation around the sigma bond. msu.edu
The geometric isomerization of cis-1,4-dichlorobutene-2 to the trans isomer proceeds via a radical chain mechanism. googleapis.com The fundamental principle behind geometric isomerism is the restricted rotation around the C=C double bond, which requires breaking the π-bond, a process with a high energy barrier. libretexts.orgdalalinstitute.commsu.edu
The process is initiated by the generation of a radical (e.g., from AIBN decomposition or photolytically). googleapis.comlibretexts.org In the case of thiol-catalyzed isomerization, this initiator radical abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).
Propagation Steps:
The thiyl radical adds to the double bond of a cis-1,4-dichlorobutene molecule. This addition breaks the π-bond, allowing for rotation around the central C-C single bond.
Rotation occurs around the newly formed single bond in the intermediate radical.
The thiyl radical is then eliminated, reforming the C=C double bond. Due to thermodynamic stability, the formation of the trans isomer is favored.
This cycle can then repeat, propagating the chain reaction and converting more cis isomers to the trans form. A similar mechanism involving the addition and elimination of a bromine or chlorine atom occurs in the hydrogen bromide or hydrogen chloride catalyzed reactions. googleapis.com The efficiency of these processes allows for the rapid conversion of cis and trans mixtures to compositions highly enriched in the trans isomer. googleapis.comgoogle.com
Table 2: Catalyst and Initiator Combinations for Cis-Trans Isomerization of 1,4-Dichlorobutene-2 Data compiled from patent literature describing efficient isomerization processes. googleapis.com
Click to view table
| Catalyst | Initiator | Temperature | Reaction Time | Typical trans/cis Ratio |
| 2-Mercaptoethanol | AIBN | 70-90°C | 30-60+ min | > 93/7 |
| Hydrogen Bromide | AIBN | Room Temp. | 20-30 min | ~95/5 |
| Hydrogen Bromide | UV Light | Room Temp. | ~10-30 min | ~95/5 |
| Hydrogen Chloride | AIBN | Room Temp. | 20-30 min | > 93/7 |
Initiator Effects (e.g., AIBN, Ultraviolet Light)
Polymerization and Copolymerization Research
Dichlorobutenes are reactive intermediates utilized in various polymerization processes. Their carbon-carbon double bond and reactive chlorine atoms allow them to act as monomers or precursors to monomers in the synthesis of a range of polymers.
Dichlorobutenes as Monomers in Polymer Synthesis
Dichlorobutenes, particularly 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene, are key intermediates in the production of chloroprene (2-chloro-1,3-butadiene), which is the monomer for the synthetic rubber, polychloroprene (Neoprene). ontosight.aioecd.orgwikipedia.orggloballcadataaccess.org The industrial process involves the chlorination of butadiene, which yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. wikipedia.orggloballcadataaccess.orgguidechem.com The 1,4-dichloro-2-butene isomer is then catalytically isomerized to 3,4-dichloro-1-butene. wikipedia.orggloballcadataaccess.org Subsequently, 3,4-dichloro-1-butene undergoes dehydrochlorination with an alkali, such as sodium hydroxide, to produce chloroprene. wikipedia.orggoogle.com
While their primary role is as a precursor to chloroprene, dichlorobutenes can also be directly involved in polymerization and copolymerization reactions. ontosight.aiontosight.airesearchgate.net For instance, 1,4-dichloro-2-butene is used in the synthesis of various polymers and as a cross-linking agent. scispace.com The presence of the double bond allows for addition polymerization, while the chlorine atoms provide sites for other reactions, such as condensation polymerization. ontosight.ai For example, hexanedioic acid can be polymerized with 1,4-dichlorobutene (B14681088) to form a complex synthetic polymer. ontosight.ai
The general process for chloroprene synthesis is summarized below:
Chlorination: Butadiene is chlorinated to produce a mixture of this compound isomers. globallcadataaccess.org
Isomerization: The mixture is heated in the presence of a catalyst to convert 1,4-dichloro-2-butene into 3,4-dichloro-1-butene. globallcadataaccess.org
Dehydrochlorination: 3,4-dichloro-1-butene is treated with a dilute base to eliminate hydrogen chloride, forming chloroprene. wikipedia.orggloballcadataaccess.org
Copolymerization with Functional Monomers (e.g., Maleic Anhydride)
Research has demonstrated the synthesis of novel copolymers using dichlorobutenes and functional monomers. A notable example is the copolymerization of 1,3-dichlorobutene-2 with maleic anhydride (B1165640), which results in a copolymer with strong electron-accepting properties. researchgate.netresearchgate.net The synthesis of such copolymers can be achieved through methods like complex-radical alternating copolymerization. researchgate.net
Studies on the copolymer of 1,3-dichlorobutene-2 and maleic anhydride have revealed interesting solution properties. When dissolved in dimethyl sulfoxide (B87167) (DMSO), the copolymer undergoes a transformation involving a charge-transfer interaction with the solvent, followed by a Pummerer rearrangement. researchgate.netresearchgate.net This interaction highlights the potential for creating functional polymeric materials with responsive characteristics. Copolymers of maleic anhydride with various olefins are known, and the introduction of this compound offers a route to polymers with specific functionalities attributable to the chlorine atoms. google.com
Inhibition of this compound Polymerization
Due to their reactivity, dichlorobutenes and their reaction products, like chloroprene, are susceptible to undesired polymerization, especially during synthesis and purification processes. google.com To prevent this, polymerization inhibitors are typically added. wikipedia.orggoogle.com
Commonly used inhibitors include phenothiazine (B1677639), alkyl nitrites, and nitroso compounds. google.com For example, during the dehydrohalogenation of 3,4-dichloro-1-butene to form chloroprene, phenothiazine is often introduced to the reaction mixture to suppress polymer formation. google.com Another class of inhibitors includes nitrosate reaction products derived from 1,3-dichlorobutene-2. google.com These compounds are effective in preventing "popcorn" polymer formation in chloroprene polymerization reactions and are typically added to the monomer in concentrations ranging from about 10 to 1000 parts per million. google.com
Oxidative Transformations
The double bond in dichlorobutenes makes them susceptible to oxidative reactions, which have been studied as a potential method for their degradation.
Gas-Phase Photocatalytic Oxidation
The gas-phase photocatalytic oxidation of 1,4-dichlorobut-2-ene and 3,4-dichlorobut-1-ene has been investigated using catalysts such as titanium dioxide (TiO₂) and tungsten trioxide-doped TiO₂ (WO₃/TiO₂) supported on silica (SiO₂). nih.govacs.orgacs.org Studies show that dichlorobutenes can be oxidized efficiently over these catalysts. nih.govacs.org However, the complete mineralization to carbon dioxide (CO₂) occurs at low rates. acs.orgacs.org
The primary intermediate product observed during this process is chloroacetaldehyde. nih.govacs.org This intermediate is believed to be responsible for the gradual deactivation of the catalyst over extended reaction times, likely through the formation of aldol (B89426) condensation products. acs.orgacs.org
| Parameter | Observation | Source |
| Catalysts Used | TiO₂, 3% WO₃/TiO₂ supported on SiO₂ | acs.orgacs.org |
| Reactants | 1,4-dichlorobut-2-ene, 3,4-dichlorobut-1-ene | acs.orgacs.org |
| Primary Intermediate | Chloroacetaldehyde | acs.orgacs.org |
| Mineralization Rate | Low rates of CO₂ formation | acs.orgacs.org |
| Catalyst Deactivation | Occurs over time, likely via aldol condensation of chloroacetaldehyde | acs.orgacs.org |
Hydroxyl radicals are highly reactive species generated during photocatalysis and are powerful oxidizing agents. hydrogenlink.comwikipedia.orgharvard.edu Their addition to the double bond is energetically favorable and leads to the formation of a radical intermediate, which then undergoes further oxidation to form products like chloroacetaldehyde. acs.orgacs.orgmdpi.com This mechanism is distinct from hydrogen atom abstraction, which is another possible pathway for radical attack on organic molecules. acs.org The rate constant for the vapor-phase reaction of 3,4-dichloro-1-butene with photochemically-produced hydroxyl radicals has been estimated to be 2 x 10⁻¹¹ cm³/molecule-sec at 25 °C. guidechem.comechemi.com
Intermediate Product Identification (e.g., chloroacetaldehyde)
Reactions as Synthetic Intermediates
Dichlorobutenes are valuable intermediates in organic synthesis, providing a platform for the creation of a variety of other compounds.
A historically significant application of this compound, specifically 1,4-dichloro-2-butene, is its conversion to dinitrile compounds. This is a key step in the production of adiponitrile (B1665535) (hexanedinitrile), a precursor to nylon 6,6. wikipedia.org The reaction involves treating 1,4-dichloro-2-butene with sodium cyanide (NaCN). wikipedia.org This nucleophilic substitution reaction replaces the chlorine atoms with cyanide groups, yielding 1,4-dicyano-2-butene (B72079). google.com
The resulting 1,4-dicyano-2-butene can then be hydrogenated to produce adiponitrile. wikipedia.org The reaction is typically carried out in a suitable solvent. chemguide.co.uklibretexts.org While modern industrial production of adiponitrile has largely shifted to a more direct nickel-catalyzed hydrocyanation of butadiene, the route via this compound remains a classic example of its synthetic utility. wikipedia.org Similarly, 1,4-dichlorobutane (B89584), which can be derived from this compound, also reacts with sodium cyanide to form adiponitrile. chemicalbook.comprepchem.comlookchem.comchemdad.comguidechem.com
Dichlorobutenes and their saturated counterpart, 1,4-dichlorobutane, serve as precursors for the synthesis of cyclobutane (B1203170) derivatives. guidechem.comthieme-connect.de The intramolecular cyclization of 1,4-dichlorobutane in the presence of a reducing agent can yield cyclobutane. thieme-connect.degoogle.com For instance, the reaction of 1,4-dichlorobutane with a lithium amalgam has been shown to produce cyclobutane. google.com
Furthermore, dichlorobutenes are utilized in more complex syntheses to construct bicyclic systems. For example, this compound can be a starting material in the synthesis of [1.1.1]propellane, a highly strained molecule. The process involves the cyclopropanation of this compound to form a dibromocyclopropane derivative, which then undergoes further reactions to yield the final propellane structure. nih.govacs.org Additionally, cis-3,4-dichlorocyclobutene (B1606063) can be prepared through a multi-step synthesis starting from cycloöctatetraene and chlorine. orgsyn.org
The concept of "overbred intermediates" in organic synthesis refers to the intentional creation of a complex intermediate with excess carbon-carbon bonds that are later cleaved to achieve the final target molecule. scripps.edursc.org This counterintuitive strategy can be highly effective for constructing intricate molecular architectures.
Cyclobutane derivatives, which can be synthesized from dichlorobutenes, are prominent examples of overbred intermediates. rsc.org For instance, a highly substituted cyclobutane, formed via a [2+2] photocycloaddition, can serve as a key intermediate in the synthesis of complex natural products. nih.govchemrxiv.org The strain within the cyclobutane ring can be strategically released through fragmentation reactions to reveal the desired core structure of the target molecule. This approach has been successfully employed in the total synthesis of various natural products, demonstrating the power of using cyclobutane-based overbred intermediates. rsc.orgnih.gov
While dichlorobutenes themselves are not directly esterified, their saturated analog, 1,4-dichlorobutane, can undergo esterification reactions. A kinetic study of the esterification of 1,4-dichlorobutane with sodium formate (B1220265), catalyzed by quaternary ammonium salts under phase transfer conditions, has been reported. researchgate.net This reaction proceeds through a consecutive first-order mechanism, where the chlorine atoms are sequentially replaced by formate groups to form the corresponding mono- and di-esters. researchgate.net The activation energy for both steps of this consecutive reaction was found to be similar. researchgate.net
Advanced Analytical Methodologies for Dichlorobutene Characterization
Spectroscopic Techniques in Structural Elucidation
Spectroscopy is a cornerstone in the identification and structural analysis of dichlorobutene isomers. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about their atomic and molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms. For this compound, both ¹H NMR and ¹³C NMR are utilized.
¹H NMR: Proton NMR of trans-1,4-dichloro-2-butene (B41546) reveals specific signals that correspond to the different protons in the molecule. chemicalbook.com The chemical shifts and coupling constants are indicative of the trans configuration around the double bond.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Different isomers of this compound, such as 2,2-dichlorobutane, will exhibit distinct ¹³C NMR spectra, allowing for their differentiation. nih.govspectrabase.com
Data from NMR spectroscopy is instrumental in confirming the identity and purity of this compound isomers.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.
For 1,4-dichloro-2-butene, the IR spectrum shows characteristic absorption bands. nist.govnist.gov Key absorptions include those for C-H stretching and bending, C=C stretching of the double bond, and the C-Cl stretching vibrations. The position and intensity of these bands can help distinguish between cis and trans isomers. For instance, the IR spectrum of a cyclic butylchloronium cation, formed from 1,4-dichlorobutane (B89584), displays a characteristic band for the asymmetric stretching vibration of the bridged chlorine atom at 581 cm⁻¹. researchgate.net
The NIST WebBook provides access to the infrared spectrum of 2-butene (B3427860), 1,4-dichloro-, which can be used as a reference. nist.govnist.gov
Mössbauer spectroscopy is a highly sensitive technique used to study the properties of specific isotopes, most commonly ⁵⁷Fe. pnnl.govrsc.org It provides detailed information about the chemical, structural, and magnetic properties of a material. rsc.org In the context of this compound, Mössbauer spectroscopy is particularly valuable for characterizing iron-based catalysts used in its synthesis and isomerization reactions. asianpubs.orgmdpi.com
For example, in the isomerization of 3,4-dichlorobutene-1 to 1,4-dichlorobutene-2 using an Fe₂O₃/ZrO₂ catalyst, Mössbauer spectroscopy was employed to investigate the structure of the active phase. asianpubs.org The parameters obtained from the Mössbauer spectra, such as isomer shift and quadrupole splitting, can reveal the valence state, coordination environment, and magnetic properties of the iron species in the catalyst. pnnl.govasianpubs.org This information is crucial for understanding the catalytic mechanism and optimizing the catalyst's performance. mdpi.com The technique is sensitive enough to identify different iron phases and coordination environments, even in catalysts with low iron content. researchgate.net
Table 1: Illustrative Mössbauer Spectroscopy Parameters for an Iron-Based Catalyst
| Parameter | Value | Interpretation |
| Isomer Shift (δ) | Varies | Indicates the oxidation state and covalency of the iron atom. |
| Quadrupole Splitting (ΔE_Q) | Varies | Provides information about the symmetry of the electric field around the iron nucleus. |
| Magnetic Hyperfine Field (B_hf) | Varies | Indicates the presence and strength of a magnetic field at the nucleus. |
Note: The specific values would be determined experimentally for a given catalyst system.
Infrared (IR) Spectroscopy
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating the components of a mixture and quantifying their respective amounts. For this compound analysis, gas chromatography is the method of choice due to the volatility of the compounds.
Gas-Liquid Chromatography (GLC) is a powerful analytical technique used to separate and analyze volatile compounds. studyrocket.co.uksscollegejehanabad.org In GLC, a gaseous mobile phase carries the vaporized sample through a column containing a liquid stationary phase coated on a solid support. bartleby.com The separation is based on the differential partitioning of the components between the two phases. sscollegejehanabad.org
GLC is widely used to monitor the progress of chemical reactions involving this compound, such as its synthesis from butadiene or isomerization reactions. asianpubs.orgontosight.ai For instance, in the investigation of the isomerization of 3,4-dichlorobutene-1 to 1,4-dichlorobutene-2, GLC was used to analyze the reaction products and determine the conversion of the reactant. asianpubs.org The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. studyrocket.co.uk By calibrating the detector response with known standards, the concentration of each isomer in the product mixture can be accurately quantified. sscollegejehanabad.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. measurlabs.com This makes it an exceptionally effective tool for the analysis of complex mixtures, such as environmental samples, where trace levels of contaminants need to be identified and quantified. thermofisher.comnih.gov
The analysis of volatile organic compounds (VOCs), including this compound, in environmental matrices like water, soil, and air is a critical application of GC-MS. measurlabs.comthermofisher.com Advanced GC-MS systems offer high sensitivity and selectivity, enabling the detection of pollutants at very low concentrations. drawellanalytical.comresearchgate.net High-resolution GC-MS can provide accurate mass measurements, which aids in the confident identification of unknown compounds. drawellanalytical.com
For environmental monitoring, techniques such as purge and trap are often used to extract and concentrate VOCs from water samples before GC-MS analysis. thermofisher.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by monitoring specific precursor-product ion transitions, which is particularly useful for analyzing complex samples with significant matrix interference. researchgate.net
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples
Purge & Trap (P&T) Techniques
The P&T process involves several distinct stages:
Purge: An inert gas, such as helium or nitrogen, is bubbled through the sample (which can be heated) for a set period. thermofisher.comdavidsonanalytical.co.uk This gas flow strips the volatile this compound from the sample matrix and carries it out.
Trap: The gas stream is then directed through a tube containing one or more sorbent materials. thermofisher.com The this compound and other VOCs are retained on this analytical trap while the inert purge gas passes through.
Desorb: After purging is complete, the trap is rapidly heated. thermofisher.comdavidsonanalytical.co.uk Simultaneously, the gas flow is reversed to backflush the trapped analytes off the sorbent material. thermofisher.com This rapid heating creates a narrow, concentrated band of analytes.
Inject: The desorbed analytes are carried by the GC carrier gas through a heated transfer line directly into the gas chromatograph for separation and subsequent detection by a mass spectrometer. thermofisher.com
In-tube Extraction (ITEX)
In-tube Extraction (ITEX), often combined with dynamic headspace (DHS) sampling, is a more recent and robust solventless extraction technique for VOC analysis. researchgate.netthermofisher.com It is considered a highly favorable alternative to both P&T and SPME for determining VOCs in aqueous samples, offering advantages in robustness, trap lifespan, and sensitivity. explorationpub.com
The ITEX procedure utilizes a modified gas-tight syringe where the needle body is packed with a suitable sorbent material, such as Tenax TA. researchgate.netthermofisher.comgcms.cz The process is as follows:
A sample is placed in a sealed vial and heated to promote the migration of volatile compounds like this compound into the headspace. thermofisher.com
The ITEX syringe then performs multiple aspiration and dispensing cycles, dynamically pulling the headspace gas through the sorbent-filled needle and returning it to the vial. researchgate.netthermofisher.com This repeated cycling efficiently concentrates the analytes onto the sorbent trap.
Following extraction, the needle is inserted into the hot GC inlet. The needle body is rapidly heated by a dedicated unit, thermally desorbing the trapped analytes directly onto the GC column for analysis. researchgate.netgcms.cz
This syringe-based approach avoids the complex plumbing, transfer lines, and switching valves associated with traditional P&T systems, resulting in high robustness and ease of use. thermofisher.com The dynamic nature of the extraction allows for a more exhaustive collection of analytes compared to static techniques, enabling very low detection limits. thermofisher.comgcms.cz
Solid Phase Micro Extraction (SPME)
Solid Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that integrates sampling, isolation, and enrichment into a single step. nih.gov The technique is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a solid fiber. mdpi.com
The core of the SPME device is a fused-silica fiber coated with a selected polymeric stationary phase. nih.gov The fiber is housed within a syringe-like holder for protection. For analysis, the fiber is exposed to the sample in one of two ways:
Direct Immersion (DI-SPME): The fiber is immersed directly into a liquid sample.
Headspace SPME (HS-SPME): The fiber is exposed in the vapor phase (headspace) above a liquid or solid sample.
This compound and other volatile analytes establish an equilibrium between the sample matrix and the fiber coating. mdpi.com After a set extraction time, the fiber is retracted into the needle and transferred to the injection port of a gas chromatograph. There, the high temperature of the injector desorbs the analytes from the fiber directly into the GC system for separation and detection. mdpi.com
SPME is valued for its simplicity, speed, and the elimination of organic solvents. nih.govmdpi.com The reusability of the fibers and the ease of automation make it a cost-effective and efficient method for analyzing VOCs in environmental, food, and forensic samples.
Static Headspace Analysis
Static Headspace Analysis is a straightforward and robust technique for the analysis of volatile compounds in solid or liquid samples. innovatechlabs.com The method is based on the principle of vapor pressure equilibrium.
This method is particularly well-suited for the analysis of highly volatile compounds and avoids the introduction of non-volatile matrix components into the analytical instrument, which can reduce maintenance and improve system longevity. It is distinct from dynamic headspace methods like P&T because it is an equilibrium-based, rather than an exhaustive, extraction. innovatechlabs.com
Table 1: Comparison of Analytical Extraction Techniques for this compound
| Feature | Purge & Trap (P&T) | In-tube Extraction (ITEX) | Solid Phase Micro Extraction (SPME) | Static Headspace |
|---|---|---|---|---|
| Principle | Dynamic, exhaustive extraction by gas stripping and sorbent trapping. thermofisher.com | Dynamic, exhaustive extraction by repeated headspace passage over a sorbent trap. thermofisher.com | Equilibrium-based partitioning of analytes onto a coated fiber. mdpi.com | Equilibrium-based partitioning of analytes into a sealed vapor phase. innovatechlabs.com |
| Apparatus | Sparger, 6-port valve, analytical trap, heated transfer line. thermofisher.com | Sorbent-filled syringe needle with a dedicated heater. researchgate.net | Syringe holder with a retractable, coated fused-silica fiber. | Sealed headspace vials and a gas-tight syringe. innovatechlabs.com |
| Sample Throughput | Can be automated but may require longer cycle times for purging and baking. | Easily automated for high-throughput analysis. explorationpub.com | Easily automated; extraction times vary depending on the analyte and matrix. | High throughput due to simple, rapid, and automated equilibrium step. |
| Sensitivity | Very high due to concentration from large sample volumes. thermofisher.com | Very high; exhaustive extraction from headspace provides low detection limits. thermofisher.comgcms.cz | High; provides analyte enrichment, though typically less than P&T. | Generally lower than dynamic techniques as only a small volume of headspace is injected. |
| Key Advantage | Established, validated method for environmental VOC analysis (e.g., EPA methods). thermofisher.com | High robustness, sensitivity, and extended trap lifespan with minimal hardware complexity. thermofisher.comexplorationpub.com | Solvent-free, simple, and non-destructive to the sample. nih.gov | Simple, fast, and minimizes matrix interference with the analytical instrument. innovatechlabs.com |
Isotopic Labeling and Mass Spectrometry for Mechanistic Studies
Beyond simple quantification, understanding the reaction pathways and transformation mechanisms of this compound is critical. Isotopic labeling coupled with mass spectrometry provides powerful tools for elucidating these complex processes.
Isotope Ratio Mass Spectrometry (IRMS) in Reaction Mechanism Elucidation
Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise technique used to measure the relative abundance of stable isotopes in a sample. pnnl.govresearchgate.net This capability is invaluable for investigating the origins and reaction pathways of organic compounds, including this compound. researchgate.netacs.org IRMS measures isotope ratios (e.g., ¹³C/¹²C) with extreme precision, detecting minute variations that occur due to kinetic isotope effects during chemical and biological transformations. pnnl.gov
A key application of IRMS in mechanistic studies involves analyzing the isotopic signature of reactants and products during a chemical reaction. In a study on the gas-phase photocatalytic oxidation of dichlorobutenes, IRMS was employed to investigate the initial step in the degradation pathway. acs.org Researchers measured the carbon isotope ratio (expressed as δ¹³C) of the this compound as the reaction progressed. acs.org
Theoretical and Computational Studies of Dichlorobutenes
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of dichlorobutenes. rsdjournal.org These methods, rooted in quantum mechanics, provide highly accurate data on molecular systems. rsdjournal.org Techniques such as Density Functional Theory (DFT) and various ab initio methods are employed to determine the electron distribution, molecular orbital energies, and other electronic properties. nih.govaspbs.com For instance, DFT calculations have been used to investigate the electronic structure of related chlorinated alkenes, providing insights into their reactivity. researchgate.net The choice of the functional and basis set, such as B3LYP/6-311G(d) or M06-2X/6-311++G(d,p), is critical for obtaining accurate results. researchgate.netacs.org These calculations can elucidate the effects of chlorine substitution on the π-electron system of the butene backbone, influencing the molecule's stability and reaction pathways.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool for analyzing the physical movements of atoms and molecules in dichlorobutenes over time. wikipedia.orgnih.gov By numerically solving Newton's equations of motion, MD simulations provide a dynamic view of the system's evolution. wikipedia.org This method is widely applied in chemical physics and biophysics to study a vast number of particles. wikipedia.orgmdpi.com In the context of dichlorobutenes, MD simulations can be used to explore conformational changes, solvent effects, and the dynamics of interactions with other molecules or surfaces. mdpi.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For more complex scenarios, such as reactions involving bond breaking or formation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.gov
Potential Energy Surface Analysis for Reaction Pathways
Potential Energy Surfaces (PES) are a cornerstone for analyzing reaction pathways, providing a map of a system's potential energy as a function of its atomic coordinates. fiveable.melibretexts.org The PES reveals critical points such as reactants, products, transition states, and intermediates, which are essential for understanding reaction mechanisms. fiveable.me For dichlorobutene reactions, analyzing the PES helps to identify the minimum energy path from reactants to products. fiveable.me The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. fiveable.me In some cases, a single transition state can lead to multiple products through a post-transition state bifurcation, a phenomenon where the reaction pathway splits without an intervening energy minimum. nih.gov The shape of the PES and dynamic effects, rather than just the energies of transition states, dictate the selectivity in such cases. nih.gov
Computational Reaction Dynamics and Kinetics
Computational reaction dynamics and kinetics bridge the gap between the potential energy surface and observable reaction rates. ansys.comubc.ca These studies investigate the detailed mechanism and speed of chemical reactions involving dichlorobutenes. cecam.org Methods like Canonical Variational Transition State Theory (CVT) are used to calculate reaction rate coefficients over a range of temperatures. researchgate.net These theoretical calculations can complement experimental kinetic data. researchgate.net Molecular reaction dynamics focuses on the elementary processes at a molecular level, including reactions in the gas phase, in solution, and on surfaces. cecam.org By simulating the trajectories of reacting molecules on the PES, it is possible to predict product distributions and understand the factors controlling reaction outcomes.
Applications of Statistical Thermodynamics
Statistical thermodynamics connects the microscopic properties of this compound molecules to their macroscopic thermodynamic behavior. scitechnol.comopenaccessjournals.com It provides a framework for deriving thermodynamic quantities like entropy, enthalpy, and Gibbs free energy from the statistical distribution of molecular energy levels. openaccessjournals.commdpi.com This approach is essential for predicting the equilibrium position of chemical reactions and the stability of different isomers of this compound. solubilityofthings.com For instance, statistical thermodynamics can be used to calculate the equilibrium constants for isomerization reactions or to understand the thermodynamics of phase transitions. scitechnol.com The principles of statistical mechanics are also applied in the study of systems far from thermodynamic equilibrium. mdpi.com
Chemometric Approaches in this compound Research
Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In this compound research, chemometric techniques like Principal Component Analysis (PCA) and Quantitative Structure-Activity Relationship (QSAR) modeling are valuable. nih.govoieau.fr PCA can be used to classify and identify this compound isomers and related compounds from their mass spectra. nih.gov QSAR models aim to correlate the chemical structure of dichlorobutenes with their physical, chemical, or biological properties. oieau.fr For example, a QSAR study might relate the aqueous solubility of chlorinated hydrocarbons to molecular descriptors. researchgate.net These models are crucial for predicting the properties of untested compounds and for understanding the underlying mechanisms of their activity. oieau.fr
Prediction of Thermodynamic Stability and Reaction Pathways
Predicting the thermodynamic stability and reaction pathways of dichlorobutenes is a key application of computational chemistry. solubilityofthings.comosti.gov By calculating the Gibbs free energy of reactants, products, and intermediates, the feasibility of a reaction can be determined. solubilityofthings.com A negative change in Gibbs free energy indicates a thermodynamically favorable process. solubilityofthings.com Computational methods can explore various potential reaction pathways and identify the one with the lowest activation energy, which is kinetically favored. nih.govresearchgate.net For solid-state reactions, the thermodynamic driving force can be a good predictor of the initial product formed. nih.gov The analysis of convex hull phase diagrams, for example, helps in assessing the stability of a material with respect to decomposition into competing phases. osti.gov
Table of Compound Data
| Compound Name | PubChem CID |
|---|---|
| 1-chlorobutane | 7894 |
| 1,4-dichlorobutene (B14681088) | 18239 |
| Dichloromethane | 6344 |
| Trichloromethane | 6248 |
| Tetrachloromethane | 5943 |
| 1,1,2,2-Tetrachloroethane | 6591 |
| 1,2-Dichloroethene | 11217 |
| Trichloroethene | 6575 |
| Tetrachloroethene | 31373 |
| Monochlorobenzene | 7964 |
| 1,3-Dichlorobenzene | 10943 |
| 1,2-Dichlorobenzene | 7239 |
| 1,4-Dichlorobenzene | 4685 |
| 1,2,4-Trichlorobenzene | 8450 |
| 1,2,3-Trichlorobenzene | 6893 |
| 1,3,5-Trichlorobenzene | 7951 |
| 1,2,3,4-Tetrachlorobenzene | 12595 |
| 1,2,4,5-Tetrachlorobenzene | 7273 |
| 2,3-dichloro-1-butene | 12948 |
| 1,2-dichloro-2-butene | 5364375 |
| 1,2,3-Trichlorobutane (B98501) | 12921 |
| 1-chloro-2-butene | 10228 |
| 3-chloro-1-butene | 24657 |
Environmental Chemistry and Degradation Pathways of Dichlorobutenes
Atmospheric Degradation Mechanisms
In the atmosphere, dichlorobutenes exist primarily in the vapor phase and are subject to degradation by reactive chemical species. nih.govcoleparmer.com The primary pathways for their atmospheric removal are reactions with hydroxyl radicals and ozone. guidechem.comechemi.com
The hydroxyl radical (•OH) is a highly reactive oxidant in the troposphere, often referred to as the "detergent of the atmosphere" due to its role in breaking down pollutants. iiab.meharvard.eduniwa.co.nzniwa.co.nz The degradation of dichlorobutenes is initiated by their reaction with these photochemically-produced radicals. guidechem.comechemi.com This reaction is a significant factor in determining their atmospheric lifetime. nih.govguidechem.com
The rate of this reaction varies between the different isomers of dichlorobutene. For instance, the rate constant for the vapor-phase reaction of 3,4-dichloro-1-butene (B1205564) with hydroxyl radicals has been estimated as 2 x 10⁻¹¹ cm³/molecule-sec at 25°C. guidechem.com For the isomers of 1,4-dichloro-2-butene, the estimated rate constants at 25°C are 3.3 x 10⁻¹¹ cm³/molecule-sec for the cis-isomer and 3.7 x 10⁻¹¹ cm³/molecule-sec for the trans-isomer. echemi.com
Ozone (O₃) is another key oxidant in the atmosphere that contributes to the degradation of unsaturated organic compounds like dichlorobutenes. guidechem.comechemi.comwikipedia.org The reaction occurs at the carbon-carbon double bond within the this compound molecule.
The rate constant for the vapor-phase reaction of 3,4-dichloro-1-butene with ozone is estimated to be 1.2 x 10⁻¹⁷ cm³/molecule-sec at 25°C. guidechem.com The reaction rates for the 1,4-dichloro-2-butene isomers are slower, with estimated rate constants of 7.1 x 10⁻¹⁹ cm³/molecule-sec for the cis-isomer and 1.4 x 10⁻¹⁸ cm³/molecule-sec for the trans-isomer at 25°C. echemi.com
The atmospheric half-life of a compound is the time it takes for its concentration to be reduced by half. This value is calculated based on the reaction rate constants with degrading species and their average atmospheric concentrations.
For dichlorobutenes, the atmospheric half-lives are determined by their reactions with both hydroxyl radicals and ozone. The half-life due to reaction with hydroxyl radicals is generally shorter and therefore the more dominant degradation pathway. nih.govguidechem.comechemi.com
Below is a table summarizing the estimated atmospheric half-lives for various this compound isomers.
| This compound Isomer | Degradation Pathway | Estimated Atmospheric Half-Life |
|---|---|---|
| 3,4-Dichloro-1-butene | Reaction with OH Radicals | 14 to 19 hours guidechem.comoecd.org |
| Reaction with Ozone | 23 hours guidechem.comoecd.org | |
| cis-1,4-Dichloro-2-butene | Reaction with OH Radicals | 12 hours echemi.com |
| Reaction with Ozone | 16 days echemi.com | |
| trans-1,4-Dichloro-2-butene (B41546) | Reaction with OH Radicals | 10 hours echemi.com |
| Reaction with Ozone | 8 days echemi.com | |
| 1,3-Dichloro-2-butene | Reaction with OH Radicals | ~28 hours nih.gov |
Reaction with Ozone Molecules
Photocatalytic Degradation in Environmental Remediation Contexts
Photocatalytic degradation is an advanced oxidation process that has been investigated for the remediation of water and air contaminated with various organic pollutants, including dichlorobutenes. acs.orgtandfonline.com This technology utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂), which, upon illumination with light of sufficient energy, generate highly reactive species that can break down organic molecules. acs.orgmdpi.com
Heterogeneous photocatalysis involves a photocatalyst in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous medium. mdpi.com Studies have explored the gas-phase photocatalytic oxidation of dichlorobutenes (a mixture of 1,4-dichlorobut-2-enes and 3,4-dichlorobut-1-ene) using TiO₂ and tungsten trioxide-modified TiO₂ (WO₃/TiO₂) supported on silica (B1680970). acs.org
Research has demonstrated that dichlorobutenes can be efficiently oxidized over these catalysts. acs.org The initial step in the degradation process is believed to be the addition of a hydroxyl radical to the carbon-carbon double bond, rather than the cleavage of a carbon bond. acs.org The primary intermediate product observed in these studies is chloroacetaldehyde. acs.org
The following table provides an overview of the catalysts used in heterogeneous photocatalysis studies of dichlorobutenes.
| Catalyst | Support | Reactant | Key Findings | Source |
| TiO₂ (Degussa P25) | Silica | Gas-phase dichlorobutenes | Efficient oxidation of dichlorobutenes observed. | acs.org |
| 3% WO₃/TiO₂ | Silica | Gas-phase dichlorobutenes | Efficient oxidation of dichlorobutenes observed. | acs.org |
While photocatalysis shows promise for this compound degradation, catalyst performance and deactivation are critical factors in its practical application. In the gas-phase oxidation of dichlorobutenes, although the initial oxidation is efficient, the rate of complete mineralization to carbon dioxide (CO₂) is low. acs.org
A significant challenge observed is the deactivation of the catalyst over time. acs.org This deactivation is likely caused by the formation of aldol (B89426) condensation products from the primary intermediate, chloroacetaldehyde, which accumulate on the catalyst surface. acs.org This buildup of carbonaceous material can block active sites and reduce the catalyst's efficiency. acs.org The yellowing of the catalyst during extended reaction times is an indicator of this surface fouling. acs.org
Strategies to overcome catalyst deactivation are crucial for the long-term effectiveness of photocatalytic remediation systems. These may include optimizing reactor design, modifying catalyst properties to enhance stability, and developing methods for catalyst regeneration.
Future Directions and Emerging Research Areas
Novel Catalytic Systems for Dichlorobutene Transformations
The transformation of this compound isomers is a cornerstone of industrial organic synthesis, particularly in the production of key intermediates like adiponitrile (B1665535) and chloroprene (B89495). chemicalbook.comwikipedia.org Ongoing research is focused on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.
One major area of development is in the realm of transition-metal catalysis. While established catalysts are used for reactions like the cyanation of this compound, researchers are exploring more abundant and less toxic metals. For instance, recent advancements in iron-catalyzed cross-coupling reactions and C-H functionalization are being investigated for their potential application in this compound chemistry. mdpi.com The development of sophisticated ligands, such as chiral P,P-bidentate ligands and N-heterocyclic carbenes (NHCs), is crucial for achieving high enantioselectivity in these transformations. mdpi.com The goal is to create catalytic systems that can operate under milder conditions, reducing energy consumption and the formation of byproducts. rsc.org
Another promising frontier is the use of heterogeneous catalysts. These catalysts, often based on supported metals or metal-organic frameworks (MOFs), offer significant advantages in terms of catalyst recovery and reuse, which is a key aspect of green chemistry. diva-portal.org For example, silica-supported iridium-based catalysts have shown potential for direct borylation reactions, a type of C-H functionalization that could be adapted for this compound. rsc.org Furthermore, the development of dual catalytic systems, such as those combining manganese and chromium nanocomposites, is being explored for sequential reactions, which could streamline multi-step synthetic processes involving this compound derivatives. researchgate.net
The table below summarizes some emerging catalytic systems and their potential applications in this compound transformations:
| Catalytic System | Potential Application in this compound Chemistry | Key Advantages |
| Iron-based catalysts with chiral ligands | Asymmetric C-C bond formation, C-H functionalization | Low toxicity, earth-abundant metal, potential for high enantioselectivity |
| Rhodium and Iridium complexes (e.g., Cp*RhIII) | Direct C-H activation and functionalization | High catalytic activity, potential for mild reaction conditions |
| Heterogeneous catalysts (e.g., supported metals, MOFs) | Cyanation, isomerization, and other transformations | Ease of separation and reuse, improved process sustainability |
| Dual catalytic systems (e.g., Mn/Cr nanocomposites) | Sequential epoxidation/cycloaddition reactions | Streamlined multi-step synthesis, potential for novel transformations |
Advanced Materials Science Incorporating this compound Derivatives
This compound and its derivatives serve as versatile building blocks in the synthesis of advanced materials with tailored properties. The ability to introduce specific functionalities through the reactive chlorine atoms makes them valuable monomers and crosslinking agents in polymer chemistry. evitachem.comevonik.com
A significant area of research is the development of novel polymers. This compound can be used as a monomer in polymerization reactions to produce polymers with specific characteristics. evitachem.com For instance, this compound derivatives can be incorporated into the backbone of main-chain liquid crystalline polymers (MCLCPs). medcraveonline.com These polymers exhibit unique properties, finding applications in areas like optoelectronics. The synthesis often involves phase-transfer catalysis to link dichlorobutane or this compound units with various bisphenols. medcraveonline.com
Furthermore, this compound derivatives are employed as crosslinking agents to modify the properties of existing polymers. evonik.com They can be used to create crosslinked networks in polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), enhancing their mechanical strength and thermal stability. evonik.com These modified polymers have a wide range of applications, including in wire and cable insulation, ion-exchange resins, and rubbers for tires. evonik.com
The field of metamaterials, which are artificially engineered materials with properties not found in nature, also presents opportunities for this compound-derived components. cas.org The precise ordering of their architecture, which can be influenced by the monomers used, gives rise to their unique properties. cas.org Polymers derived from functionalized dichlorobutenes could be designed to self-assemble into specific structures, leading to new metamaterials with applications in optics, electronics, and beyond.
The table below highlights some advanced materials derived from or incorporating this compound:
| Material Type | Role of this compound Derivative | Potential Applications |
| Main-Chain Liquid Crystalline Polymers (MCLCPs) | Monomer unit in the polymer backbone | Optoelectronic devices, high-strength fibers |
| Crosslinked Polyolefins (PE, PP) | Crosslinking agent | Wire and cable insulation, automotive parts, packaging films |
| Ion-Exchange Resins | Crosslinking agent | Water purification, chemical separations |
| Synthetic Rubbers | Intermediate in monomer synthesis (e.g., chloroprene) | Hoses, belts, adhesives, coatings |
| Metamaterials | Component of self-assembling polymer systems | Advanced optics, cloaking devices, specialized sensors |
Green Chemistry Approaches in this compound Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and application of this compound, aiming to create more sustainable and environmentally friendly industrial processes. jocpr.comijnc.ir Key areas of focus include waste minimization, the use of renewable feedstocks, and the development of safer chemical pathways. jocpr.com
A major thrust in green chemistry is the development of biocatalytic processes. europa.eu Enzymes offer high selectivity and can often operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. nih.govrsc.org For example, research is underway to develop enzymatic routes for the synthesis of this compound precursors or for the transformation of this compound itself. research-solution.com Directed evolution and other protein engineering techniques are being used to create enzymes with improved stability and activity for industrial applications. rsc.orgresearch-solution.com The use of whole-cell biocatalysts is also being explored to avoid costly enzyme purification steps. mdpi.com
Another important aspect of green chemistry is the use of alternative solvents. Traditional organic solvents often pose environmental and health risks. jocpr.com Researchers are investigating the use of greener solvents like water, supercritical CO2, and ionic liquids for reactions involving this compound. jocpr.commdpi.com Ionic liquids, in particular, are gaining attention due to their low vapor pressure and ability to dissolve a wide range of substances. mdpi.com
Furthermore, electrochemistry offers a promising green alternative for certain transformations. The electrosynthesis of adiponitrile from acrylonitrile, a process related to this compound chemistry, is an example of a successful commercial electro-organic synthesis. researchgate.net This approach can reduce the need for chemical oxidants or reductants, minimizing waste generation. researchgate.net
The table below outlines some green chemistry approaches relevant to this compound:
| Green Chemistry Approach | Application in this compound Chemistry | Key Benefits |
| Biocatalysis (Enzymes, Whole Cells) | Synthesis of precursors, selective transformations of this compound | High selectivity, mild reaction conditions, reduced byproducts, biodegradability of catalysts |
| Alternative Solvents (Water, Supercritical CO2, Ionic Liquids) | Replacement of hazardous organic solvents in synthesis and transformations | Reduced environmental impact, improved safety, potential for enhanced reaction rates |
| Electro-organic Synthesis | Alternative route for transformations like cyanation | Reduced use of chemical reagents, potential for higher energy efficiency, minimized waste |
| Atom Economy Maximization | Designing synthetic routes that incorporate the maximum number of reactant atoms into the final product | Reduced waste generation, improved resource efficiency |
Interdisciplinary Research with this compound Chemistry
The versatility of this compound and its derivatives makes them relevant to a wide range of scientific disciplines, fostering interdisciplinary research that bridges chemistry with biology, materials science, and engineering. ucsb.edukcl.ac.ukmit.edu
In the realm of biomedical sciences, this compound derivatives are being explored as precursors for the synthesis of bioactive molecules and pharmaceuticals. The ability to introduce different functional groups allows for the creation of diverse chemical libraries for drug discovery. ircbc.ac.cn For example, dichlorobutane, a related compound, can be a starting material for synthesizing piperazine, a scaffold found in many pharmaceuticals. justdial.com Interdisciplinary research in this area involves collaboration between synthetic organic chemists, medicinal chemists, and biologists to design, synthesize, and evaluate new therapeutic agents. ucsb.eduircbc.ac.cn
The intersection of this compound chemistry with materials science and engineering is leading to the development of "smart" materials with responsive properties. medcraveonline.comcas.org For instance, polymers incorporating this compound-derived units could be designed to change their shape or color in response to external stimuli like temperature or light. cas.org This requires a collaborative approach involving polymer chemists, physicists, and materials engineers to understand the structure-property relationships and to fabricate functional devices. ukm.myscilit.com
Furthermore, the development of sustainable chemical processes involving this compound necessitates interdisciplinary collaboration. Chemical engineers are essential for designing and optimizing large-scale reactor systems, while computational chemists can use modeling and simulation to predict reaction outcomes and guide experimental work. ijnc.ir The integration of biocatalysis into industrial processes also requires expertise from biochemists and molecular biologists to develop and improve the necessary enzymes. europa.eu
The following table illustrates some areas of interdisciplinary research involving this compound chemistry:
| Interdisciplinary Field | Connection to this compound Chemistry | Research Focus |
| Medicinal Chemistry & Chemical Biology | Synthesis of bioactive molecules and pharmaceutical intermediates | Drug discovery, development of new therapeutic agents |
| Materials Science & Engineering | Creation of advanced polymers and smart materials | Development of materials with tailored optical, electronic, and mechanical properties |
| Chemical & Process Engineering | Design and optimization of industrial-scale synthesis | Improving the efficiency, safety, and sustainability of chemical production |
| Computational Chemistry | Modeling and simulation of reaction mechanisms and material properties | Guiding the design of new catalysts and materials, optimizing reaction conditions |
| Biochemistry & Molecular Biology | Development of biocatalytic processes | Engineering enzymes for specific industrial transformations, creating sustainable synthetic routes |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for 3,4-dichloro-1-butene, and how is purity validated?
- Methodological Answer : Synthesis typically involves chlorination of butene derivatives under controlled conditions (e.g., radical or electrophilic pathways). Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for structural confirmation. For reproducibility, experimental protocols must detail catalyst ratios, temperature gradients, and solvent systems .
Q. What safety protocols are critical when handling dichlorobutene in laboratory settings?
- Methodological Answer : this compound is corrosive and flammable. Safety measures include using fume hoods, chemical-resistant gloves (e.g., nitrile), and flame-resistant lab coats. Storage mandates inert atmospheres and secondary containment to prevent leakage. Emergency protocols should align with hazardous material guidelines (e.g., Emergency Response Guidebook for corrosive liquids) .
Q. Which spectroscopic techniques are most effective for characterizing this compound isomers?
- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹). High-resolution NMR (¹H/¹³C) distinguishes isomers via coupling patterns and chemical shifts. For trace impurities, hyphenated techniques like GC-MS are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound (e.g., boiling points, reaction enthalpies)?
- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Meta-analysis of literature data using statistical tools (e.g., Grubbs’ test for outliers) can identify systematic errors. Reproducing experiments under standardized conditions (controlled pressure, calibration-grade instruments) is critical. Cross-referencing with computational thermodynamics (e.g., DFT calculations) may validate empirical results .
Q. What experimental designs are optimal for studying this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Kinetic studies under inert atmospheres (e.g., Schlenk line techniques) with variable temperature controls. Mechanistic insights require trapping intermediates (e.g., using radical scavengers) and isotopic labeling (e.g., ³⁶Cl) to track reaction pathways. Synchrotron X-ray diffraction can elucidate structural changes during catalysis .
Q. How can computational models improve predictions of this compound’s environmental persistence and degradation pathways?
- Methodological Answer : Density functional theory (DFT) simulates hydrolysis or photolysis pathways, while molecular dynamics models predict soil/water partitioning. Experimental validation involves accelerated degradation studies (e.g., UV irradiation in environmental chambers) paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect metabolites .
Q. What strategies address low yields in this compound-mediated synthesis of organochlorine compounds?
- Methodological Answer : Yield optimization requires Design of Experiments (DoE) frameworks to test variables (e.g., solvent polarity, stoichiometry). Response surface methodology (RSM) identifies optimal conditions. Side reactions (e.g., dehydrohalogenation) are minimized using scavengers like triethylamine or molecular sieves .
Guidelines for Data Interpretation and Reporting
- Contradiction Analysis : Use triangulation (e.g., correlating NMR, IR, and computational data) to validate findings. Conflicting results should be discussed in the context of methodological limitations (e.g., solvent effects on reactivity) .
- Reproducibility : Follow Beilstein Journal of Organic Chemistry standards: provide raw data in supplementary materials, specify instrument calibration protocols, and cite peer-reviewed synthesis routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
